molecular formula C19H15N3O4S B11498329 N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B11498329
M. Wt: 381.4 g/mol
InChI Key: LSQRMYSIEIDGQN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is a complex heterocyclic compound that belongs to the class of thiazino-benzimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide typically involves the cyclocondensation of 1H-benzimidazole-2-thione with appropriate reagents. One common method includes the reaction of benzimidazole-2-thione with 1,3-dibromopropane in refluxing ethanol in the presence of triethylamine . Another approach involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane in a two-phase system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethoxyphenyl)-4-oxo-4H-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxyphenyl group enhances its potential as a bioactive molecule, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15N3O4S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-oxo-[1,3]thiazino[3,2-a]benzimidazole-2-carboxamide

InChI

InChI=1S/C19H15N3O4S/c1-25-12-7-11(8-13(9-12)26-2)20-18(24)16-10-17(23)22-15-6-4-3-5-14(15)21-19(22)27-16/h3-10H,1-2H3,(H,20,24)

InChI Key

LSQRMYSIEIDGQN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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